1,4-Dibromo-2-butene

描述

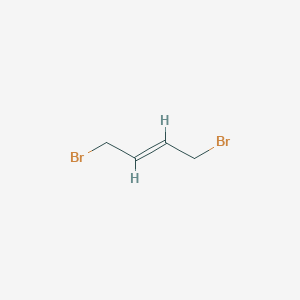

1,4-Dibromo-2-butene is an organic compound with the molecular formula C4H6Br2. It is a colorless to slightly brown crystalline solid that is slightly soluble in water. . It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

准备方法

Synthetic Routes and Reaction Conditions:

1,4-Dibromo-2-butene can be synthesized through the bromination of 1,4-butadiene. The reaction involves the addition of bromine (Br2) to 1,4-butadiene in the presence of a solvent such as chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods:

In industrial settings, the production of this compound follows a similar bromination process. The reaction is conducted in large reactors with precise control over temperature and bromine addition to ensure high yield and purity of the product. The crude product is then purified through crystallization and distillation .

化学反应分析

Types of Reactions:

1,4-Dibromo-2-butene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, to form addition products.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form conjugated dienes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.

Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and hydrogen chloride (HCl) are used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Substitution: Products include compounds where bromine atoms are replaced by other functional groups.

Addition: Products include dibromoalkanes.

Elimination: Products include conjugated dienes such as 1,3-butadiene.

科学研究应用

Scientific Research Applications

1,4-Dibromo-2-butene serves as an important intermediate in various chemical reactions and studies. Its applications can be categorized into several domains:

Organic Synthesis

- Intermediate for Complex Molecules: It is utilized as a precursor for synthesizing more complex organic compounds. For instance, it can be used in the preparation of substituted butadienes through cuprate addition reactions .

Biochemical Studies

- Electrophilic Addition Reactions: The compound acts as an electrophile in biochemical pathways, facilitating the formation of carbon-bromine bonds with nucleophilic biomolecules. This property is crucial for studying halogenation processes and their effects on biological systems.

Polymer Production

- Industrial Applications: this compound is employed in the production of various polymers and industrial chemicals due to its reactivity and ability to form cross-linked structures.

Case Studies and Research Findings

Numerous studies have explored the biological activity and environmental impact of this compound:

Research indicates that this compound influences cellular processes significantly:

- Gene Expression Alteration: It has been shown to induce oxidative stress in cells, leading to changes in gene expression related to stress responses.

- Toxicological Effects: At high concentrations, it can cause DNA damage and apoptosis in animal cells, highlighting the importance of dosage in determining its biological effects.

Environmental Implications

The stability and degradation products of this compound raise concerns regarding its ecological impact:

- Potential disruption of aquatic life if released into water systems due to its biological activity.

作用机制

The mechanism of action of 1,4-Dibromo-2-butene involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new compounds. Additionally, the compound can participate in addition reactions with electrophiles, resulting in the formation of addition products .

相似化合物的比较

1,4-Dibromobutane: Similar in structure but lacks the double bond present in 1,4-Dibromo-2-butene.

1,3-Dibromopropane: A shorter chain analog with two bromine atoms on adjacent carbon atoms.

1,6-Dibromohexane: A longer chain analog with two bromine atoms on the terminal carbon atoms.

Uniqueness:

This compound is unique due to the presence of a double bond between the second and third carbon atoms, which allows it to participate in a wider range of chemical reactions, including addition and elimination reactions. This structural feature also makes it a valuable intermediate in organic synthesis and polymer chemistry .

生物活性

1,4-Dibromo-2-butene is a halogenated organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article delves into the compound's biochemical properties, mechanisms of action, and implications for human health and the environment, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (CHBr) is characterized by its two bromine atoms attached to a butene backbone. The presence of these halogens significantly influences its reactivity and biological interactions. The compound is known for participating in electrophilic addition reactions, where it interacts with nucleophilic sites on biomolecules, leading to the formation of new carbon-bromine bonds.

Electrophilic Addition Reactions

The primary mechanism through which this compound exerts its biological effects is through electrophilic addition. This process involves the compound acting as an electrophile, reacting with nucleophiles such as amino acids and nucleic acids in proteins and DNA.

Impact on Cellular Processes

- Cell Signaling Pathways : The compound has been shown to influence critical signaling pathways such as MAPK and NF-κB, which are vital for cell survival and proliferation. Disruption in these pathways can lead to altered gene expression and cellular metabolism.

- Oxidative Stress : Exposure to this compound can induce oxidative stress in cells. This stress is linked to the upregulation of stress-responsive genes and can lead to cellular damage over time.

- Toxicity : Studies indicate that high doses of this compound can result in significant toxic effects, including DNA damage and apoptosis in various animal models. The dosage-dependent response highlights the importance of exposure levels in assessing biological impact.

Animal Studies

Research has demonstrated that exposure to varying doses of this compound in laboratory animals leads to different biological outcomes:

- Low Doses : Minimal adverse effects observed; however, slight alterations in metabolic pathways were noted.

- High Doses : Significant oxidative stress was induced, leading to increased rates of apoptosis and DNA damage.

Human Health Implications

The potential health effects of this compound are still under investigation. However, its structural similarity to other halogenated compounds raises concerns regarding possible neurotoxic effects and endocrine disruption. Continuous monitoring of exposure levels is essential for understanding its long-term health impacts .

Environmental Impact

The environmental persistence of this compound poses risks to ecosystems. Its ability to form stable complexes with various biomolecules can lead to bioaccumulation in aquatic organisms. Studies have indicated that halogenated compounds like this can disrupt aquatic life by altering reproductive and developmental processes .

Summary of Biological Activity

| Property | Description |

|---|---|

| Chemical Structure | CHBr |

| Mechanism of Action | Electrophilic addition; interacts with nucleophiles |

| Cellular Effects | Alters signaling pathways; induces oxidative stress |

| Toxicity | Dose-dependent effects; high doses cause DNA damage and apoptosis |

| Environmental Concerns | Potential for bioaccumulation; disrupts aquatic ecosystems |

属性

IUPAC Name |

(E)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024941 | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

821-06-7, 6974-12-5 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,4-Dibromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

128.1 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1,4-dibromo-2-butene is C4H6Br2, and its molecular weight is 213.9 g/mol.

A: Researchers often utilize 1H NMR and 13C NMR spectroscopy to characterize the structure of this compound and its polymers. [] IR spectroscopy is also employed to confirm the structure. [] Computational methods, including Molecular Mechanics (MM) and Molecular Orbital (MO) calculations, can further elucidate conformational preferences and reactivity. []

ANone: Yes, this compound exists as both cis and trans isomers.

A: The cis and trans isomers of this compound exhibit different reactivity profiles. For instance, in reactions with sodium sulfide (Na2S), cis-1,4-dichloro-2-butene yields 2,5-dihydrothiophene, while trans-1,4-dibromo-2-butene primarily forms 3,4-epithio-1-butene. [] Similarly, trans-1,4-dibromo-2-butene is crucial for synthesizing fully conjugated cyclic compounds with ring sizes ranging from 14 to 26 members. []

ANone: this compound is a versatile reagent used for:

ANone: this compound is a key monomer in the synthesis of various polymers:

ANone: Polymers synthesized from this compound can exhibit a range of properties:

ANone: The stereochemistry of this compound, particularly the trans isomer, plays a crucial role in controlling the stereoselectivity of various reactions:

ANone: Palladium(0) complexes of 15-membered triolefinic macrocycles synthesized from this compound demonstrate catalytic activity in various reactions:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。